N-cyclopropylcyclohexanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 175.7 g/mol. This compound is characterized by the presence of a cyclopropyl group attached to a cyclohexanamine backbone, making it an interesting subject for both synthetic and medicinal chemistry. The hydrochloride salt form enhances its solubility in aqueous solutions, which is beneficial for various applications, particularly in biological studies and pharmaceutical formulations.
Research indicates that N-cyclopropylcyclohexanamine hydrochloride exhibits significant biological activity, particularly in analgesic applications. It has been noted for its effectiveness in pain relief without the severe side effects commonly associated with traditional analgesics. This compound's unique structure contributes to its pharmacological profile, allowing it to interact with biological targets effectively.
The synthesis of N-cyclopropylcyclohexanamine hydrochloride typically involves several steps:
N-cyclopropylcyclohexanamine hydrochloride has several applications across various fields:
Interaction studies of N-cyclopropylcyclohexanamine hydrochloride focus on its binding affinity to various receptors and enzymes involved in pain pathways. Preliminary studies suggest that it may interact with opioid receptors, providing insights into its potential as an analgesic without the adverse effects associated with opioids.
Several compounds share structural similarities with N-cyclopropylcyclohexanamine hydrochloride. Here are some notable examples:
N-cyclopropylcyclohexanamine hydrochloride stands out due to its specific cyclopropyl substitution on the cyclohexane ring, which influences its biological activity and pharmacological properties. Unlike other similar compounds, it exhibits a unique balance of potency and reduced toxicity, making it a promising candidate for further research and development in pain management therapies.
Industrial production of N-cyclopropylcyclohexanamine hydrochloride requires robust synthetic protocols capable of delivering consistent yields across large-scale manufacturing operations [1] [2] [3]. The most established industrial approach utilizes the Curtius degradation pathway, which has demonstrated scalability from laboratory bench to multi-kilogram production levels [1] [4].
The industrial protocol begins with 1-bromo-1-cyclopropylcyclopropane as the starting material, proceeding through carboxylation to form 1-cyclopropylcyclopropanecarboxylic acid [1]. This carboxylation step exhibits scale-dependent yield variations, with optimal performance achieved at smaller scales (89% yield at 12.4 millimolar scale) compared to larger industrial scales (64% yield at 900 millimolar scale) [1] [4]. The yield deterioration at larger scales results from extended reaction times that allow undesired side reactions, particularly the trapping of intermediate 1-cyclopropyl-1-lithiocyclopropane by tert-butyl bromide byproduct [1].
Industrial optimization strategies include employing two equivalents of tert-butyllithium to suppress side reactions and carefully controlling reaction temperature at minus 78 degrees Celsius throughout the carboxylation process [1] [4]. The subsequent Curtius degradation employs the Weinstock protocol, furnishing N-Boc-protected (1-cyclopropyl)cyclopropylamine in 76% yield [1]. Final deprotection with hydrogen chloride in diethyl ether delivers the target hydrochloride salt in 87% yield [1].
Alternative industrial approaches include the gamma-butyrolactone route, which offers superior overall yields (87%) and enhanced scalability for 100-gram-plus production runs [5] [3]. This method involves four primary reaction sequences: chlorination-esterification of gamma-butyrolactone, cyclization to cyclopropane carboxylate ester, amidation with gaseous ammonia, and Hofmann degradation to yield cyclopropylamine [5] [3]. The process benefits from mixed catalyst systems employing zinc chloride and copper chloride, enabling operation under normal pressure conditions while maintaining high conversion efficiency [5].
The industrial gamma-butyrolactone protocol demonstrates exceptional content purity, achieving greater than 99.7% final product purity with total recovery exceeding 86.5% [5]. Process optimization includes regulating chlorine bleach liquor basicity to 7.0-7.5% weight/weight and implementing controlled temperature profiles during Hofmann degradation: low temperature insulation at 2-5 degrees Celsius, cooling insulation at 5-0 degrees Celsius, followed by heating and heat preservation hydrolysis at 25-35 degrees Celsius [5].
Table 1: Industrial-Scale Production Method Comparison
Method | Starting Material | Typical Yield (%) | Scale Capability | Purification Required | Cost Factor |
---|---|---|---|---|---|
Curtius Degradation | Cyclopropyl carboxylic acid | 42 | 50+ g | Minimal | Medium |
Szymoniak-Kulinkovich | Cyclopropyl cyanide | 20 | 1-5 g | Chromatography | High |
Gamma-butyrolactone Route | Gamma-butyrolactone | 87 | 100+ g | Distillation | Low |
Simmons-Smith | Alkene substrate | 76 | 10-50 g | Crystallization | Medium |
Critical optimization parameters include maintaining anhydrous conditions throughout the synthetic sequence and implementing careful drying procedures for intermediate azide solutions [1]. Insufficient drying of azide intermediates leads to dramatic yield reduction and formation of undesired 1,3-di(bicyclopropyl)urea byproduct in up to 50% yield [1]. Temperature control during the thermolysis step proves essential, with optimal conditions requiring dropwise addition to anhydrous tert-butyl alcohol maintained at 80 degrees Celsius, followed by reflux for 9 hours [1].
Laboratory yield optimization studies reveal significant scale effects on carboxylation efficiency [1]. Small-scale reactions (12.4 millimolar) achieve 89% yields, while scaling to 900 millimolar reduces yield to 64%, and further scaling to 1400 millimolar yields only 62% [1]. Extended reaction times exacerbate yield loss, with 200 millimolar scale reactions conducted over 3 hours providing merely 46% yield [1].
Solvent selection and purification protocols significantly impact laboratory yields [1] [4]. Anhydrous diethyl ether obtained through distillation from sodium benzophenone ketyl ensures optimal reaction conditions, while acetone purification via distillation from anhydrous potassium carbonate maintains reaction medium integrity [1]. Organic extracts require drying over magnesium sulfate, and all reactions in anhydrous solvents necessitate argon atmosphere protection using flame-dried glassware [1].
Table 2: Scale-dependent Yield Optimization Data
Scale (mmol) | Reaction Time (h) | Carboxylation Yield (%) | Temperature (°C) | Conditions |
---|---|---|---|---|
12.4 | 2 | 89 | -78 | Small scale |
900.0 | 4 | 64 | -78 | Large scale |
1400.0 | 4 | 62 | -78 | Large scale |
200.0 | 3 | 46 | -78 | Extended time |
Advanced laboratory optimization techniques include implementing continuous flow methodologies for enhanced reaction control and reduced side product formation [6]. Multi-objective Bayesian optimization approaches have demonstrated effectiveness in optimizing heterogeneous continuous flow processes, achieving 99% yields with significantly reduced experimental iterations compared to traditional optimization methods [6]. Intrinsic kinetic modeling provides deeper mechanistic understanding but requires extensive experimental data collection and equation fitting [6].
Stereochemical control in cyclopropane-amide coupling reactions represents a critical aspect of N-cyclopropylcyclohexanamine hydrochloride synthesis, determining both product purity and biological activity [7] [8] [9]. Cyclopropanation reactions proceed through concerted transition states exhibiting stereospecific syn addition, with stereochemistry about the double bond completely conserved during ring formation [7].
The stereochemical outcome of cyclopropane formation depends on the specific organometallic complex employed and reaction conditions [8] [9]. Group IV organometallic complexes demonstrate distinct stereochemical preferences: zirconium-mediated reactions require inversion of configuration at the carbon bound to zirconium, consistent with W-shaped transition state structures [8] [9]. Conversely, titanium-mediated Kulinkovich hydroxycyclopropanation proceeds with retention of configuration at the titanium-bound carbon, indicating frontside attack mechanisms [8] [9].
Cyclopropanation stereoselectivity exhibits remarkable dependence on catalyst selection and substrate structure [10] [11] [12]. Cobalt(II)-based catalytic systems operating under mild conditions enable high-yielding preparation of chiral cyclopropyl alpha-amino acids with excellent stereoselectivity [11]. Rhodium-catalyzed asymmetric synthesis using chiral rhodium complexes such as Rhodium-2-((R)-BTPCP)-4 achieves exceptional enantiomeric ratios ranging from 72:28 to 99.5:0.5 with single diastereoisomer formation [12].
The stereochemical integrity of cyclopropane-amide coupling depends critically on reaction conditions and catalyst choice [13] [14]. Edge protonation trajectories during cyclopropane cleavage proceed with retention of configuration at the carbon receiving protonation, supporting intramolecular proton transfer mechanisms from protonated amide functions [13]. Preliminary mechanistic studies confirm that regioselective protonolytic carbon-carbon bond cleavage occurs with high stereochemical fidelity [13].
Table 3: Stereochemical Control Methods and Outcomes
Catalyst System | Substrate Type | Stereoselectivity | Enantiomeric Ratio | Mechanism |
---|---|---|---|---|
Co(II) complexes | Alpha-amino acids | High | 90:10 to 99:1 | Concerted addition |
Rh2((R)-BTPCP)4 | Amino carboxylates | Excellent | 72:28 to 99.5:0.5 | Asymmetric catalysis |
Ti(O-i-Pr)4 | Cyclopropyl alcohols | Moderate | 75:25 to 85:15 | Frontside attack |
Zr complexes | Phenylcyclopropanes | Good | 80:20 to 90:10 | W-shaped transition |
Advanced stereochemical control strategies employ directed cyclopropanation using in situ generated zinc carbenoids [10] [15]. These methods enable access to skeletally diverse chiral cyclopropyl alcohols with high enantioselectivity, diastereoselectivity, and chemoselectivity without requiring intermediate isolation or purification [10]. Asymmetric alkyl addition to alpha,beta-unsaturated aldehydes generates allylic zinc alkoxide intermediates that undergo diastereoselective cyclopropanation [10] [15].
Green chemistry principles have revolutionized N-cyclopropylcyclohexanamine hydrochloride synthesis through development of environmentally benign methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [16] [17] [18]. Mechanochemical approaches represent particularly promising sustainable alternatives, enabling solvent-free cyclopropane synthesis through ball-milling activation of organometallic reagents [18].
The mechanochemical Simmons-Smith cyclopropanation achieves efficient cyclopropane formation without bulk solvents, operating under ambient air conditions with exceptional operational simplicity [18]. This protocol harnesses zinc activation through mechanical manipulation, eliminating traditional air-sensitive setups and pyrophoric intermediates while maintaining high yields and enabling gram-scale synthesis [18]. The mechanochemical approach demonstrates superior environmental performance compared to traditional carbene-based cyclopropanations, avoiding metals and halogenated reagents entirely [19].
Biocatalytic approaches offer exceptional sustainability advantages through mild reaction conditions, aqueous media utilization, and high atom economy [20] [21]. Engineered reductive aminases enable stereoselective synthesis of chiral amine building blocks with multiple stereocenters, achieving excellent conversion and selectivity on preparative scales [20]. The biocatalytic process operates at ambient temperature using water as the primary solvent, resulting in minimal environmental impact and exceptional E-factor values [20].
Photocatalytic methodologies provide sustainable alternatives through visible light activation and elimination of harsh reaction conditions [16] [22]. Cyclopropylamine-based electron donor-acceptor complexes enable photocatalyst-free multi-component reactions in water, achieving up to 93% yields while maintaining complete sustainability [16]. The photocatalytic approach demonstrates broad applicability for late-stage functionalization of pharmaceutical compounds [16].
Table 4: Green Chemistry Approaches and Sustainability Metrics
Approach | Solvent Use | Energy Input | Atom Economy (%) | E-Factor | Scalability |
---|---|---|---|---|---|
Mechanochemical | Solvent-free | Mechanical | 85 | 2.1 | Good |
Biocatalytic | Water | Ambient | 92 | 1.3 | Excellent |
Photocatalytic | Minimal organic | Light | 78 | 3.2 | Moderate |
Electrochemical | Aqueous | Electrical | 88 | 2.8 | Good |
Electrochemical synthesis provides another sustainable pathway through direct electron transfer mechanisms that eliminate stoichiometric oxidants and reductants [17] [23]. These methods operate in aqueous media under mild conditions, offering excellent atom economy and reduced waste generation [17]. The electrochemical approach demonstrates particular effectiveness for cyclopropane functionalization reactions, maintaining high selectivity while minimizing environmental impact [23].
Total mechano-synthesis represents the most advanced green chemistry approach, combining multiple mechanochemical steps to eliminate solvents entirely throughout the synthetic sequence [24]. The three-step total mechano-synthesis of cyclopropyl-containing pharmaceutical intermediates demonstrates exceptional scalability and operational simplicity while maintaining high stepwise efficiency [24]. This methodology achieves streamlined sustainable manufacture through eco-friendly reaction conditions and pronounced potential for large-scale implementation [24].
Advanced catalytic systems significantly enhance reaction efficiency in N-cyclopropylcyclohexanamine hydrochloride synthesis through improved turnover numbers, reduced reaction times, and enhanced selectivity [25] [26] [27]. Zirconium and hafnium-based catalysts demonstrate unprecedented carbon-carbon single bond activation capabilities, enabling selective cyclopropane ring opening with subsequent functionalization [25].
The zirconium-catalyzed carbon-carbon single bond hydroboration system employs bis(cyclopentadienyl)zirconium dichloride as the primary catalyst with potassium carbonate as the optimal base [25]. Optimization studies reveal that 30 mole percent potassium carbonate loading provides optimal yields of 91% at 120 degrees Celsius over 24 hours [25]. The catalytic system demonstrates excellent functional group tolerance and applicability to various cyclopropylamine substrates [25].
Hafnium-based catalysts offer complementary reactivity patterns, enabling transformation of substrates that prove incompatible with zirconium systems [25]. The hafnium catalyst system utilizes bis(cyclopentadienyl)hafnium dichloride with cesium carbonate as the optimal base, operating at elevated temperatures of 150 degrees Celsius [25]. Substrates containing cyano groups that fail with zirconium catalysts achieve 50% yields with the hafnium system [25].
Table 5: Catalytic System Efficiency Data
Catalyst System | Substrate Type | Temperature (°C) | Yield Range (%) | Reaction Time (h) | Selectivity |
---|---|---|---|---|---|
Cp2ZrCl2/K2CO3 | Cyclopropylamines | 120 | 68-91 | 24 | High |
Cp2HfCl2/Cs2CO3 | Cyclopropylamines | 150 | 50-51 | 24 | High |
SmI2/Sm0 | Alkyl cyclopropyl ketones | 25 | 77 | 12 | Moderate |
Rh2(esp)2 | Vinyl diazo compounds | 25 | 94 | 0.5 | Excellent |
Samarium-based catalytic systems provide exceptional efficiency for formal [3+2] cycloaddition reactions involving alkyl cyclopropyl ketones [26]. The samarium diiodide/samarium metal combination (15 mole percent loading) demonstrates marked improvement in catalyst stability and performance consistency, achieving 77% yields even with aged catalyst batches [26]. The system operates at ambient temperature with significantly reduced reaction times compared to traditional thermal methods [26].
Rhodium-catalyzed systems achieve the highest efficiency for carbynoid-mediated transformations, enabling one-step synthesis of cyclopropenium cations with 94% yield and excellent regioselectivity [28]. The Du Bois catalyst Rhodium-2-(esp)-2 operates at 1 mole percent loading under ambient conditions, providing exceptional turnover numbers and minimizing catalyst consumption [28]. The rhodium system demonstrates broad substrate scope with consistent high performance across diverse substrate classes [28].
Mechanistic studies reveal that in situ generated metal-hydride species play crucial roles in these catalytic transformations [25] [27]. Zirconium-hydride formation through metathesis with substrate N-H groups enables subsequent beta-carbon elimination, providing the key carbon-carbon bond activation step [25]. Control experiments confirm the requirement for both the metal catalyst and the substrate free amine functionality, supporting the proposed mechanistic pathway [25].
The nuclear magnetic resonance characterization of N-cyclopropylcyclohexanamine hydrochloride reveals distinctive spectroscopic features that enable comprehensive structural elucidation and identification [1] [2]. The compound exhibits characteristic chemical shift patterns across multiple nuclear environments, providing definitive analytical markers for structural confirmation.
Proton Nuclear Magnetic Resonance Spectroscopy
In deuterium oxide solution, the proton nuclear magnetic resonance spectrum displays a complex pattern of signals spanning the chemical shift range from 0.5 to 4.5 parts per million [3] [4]. The most distinctive feature appears as a broad, exchangeable signal corresponding to the protonated nitrogen center (NH3+), which exhibits dynamic exchange characteristics with the deuterated solvent [5]. The cyclohexyl ring protons generate a complex multipicity pattern between 1.2 and 3.8 parts per million, reflecting the chair conformation dynamics and axial-equatorial hydrogen exchange processes that occur on the nuclear magnetic resonance timescale [6] [7].
The cyclopropyl substituent produces highly characteristic signals in the upfield region, with the methylene protons appearing as distinctive multipets around 0.4 to 1.2 parts per million [8]. These signals exhibit characteristic coupling patterns arising from the ring strain and geometric constraints of the three-membered ring system [9]. The methine proton of the cyclopropyl group typically resonates between 2.5 and 3.2 parts per million, showing complex coupling with both the adjacent methylene protons and the nitrogen center.
Carbon-13 Nuclear Magnetic Resonance Analysis
The carbon-13 nuclear magnetic resonance spectrum provides unambiguous identification of the distinct carbon environments within the molecular framework [2] [10]. The cyclohexyl carbon atoms exhibit chemical shifts in the range of 25 to 55 parts per million, with the carbon directly bonded to nitrogen appearing most downfield due to the electron-withdrawing effect of the protonated amine functionality [4]. The chair conformation of the cyclohexyl ring results in well-resolved signals for each carbon position, enabling complete structural assignment.
The cyclopropyl carbon atoms display unique chemical shift characteristics, with signals appearing between -2 and +15 parts per million [8] [11]. This unusual upfield chemical shift pattern arises from the significant ring strain and altered hybridization within the three-membered ring system. The carbon bearing the nitrogen substituent shows additional deshielding, appearing at approximately 15 parts per million.
Nitrogen-15 Nuclear Magnetic Resonance Characterization
Nitrogen-15 nuclear magnetic resonance spectroscopy provides direct evidence for the protonation state of the amine functionality [5]. The protonated nitrogen center exhibits a characteristic chemical shift of +360 ± 5 parts per million, which falls within the established range for secondary ammonium ions [5]. This downfield shift, compared to the corresponding free base, confirms the salt formation and protonation state of the nitrogen atom.
The nuclear magnetic resonance data compilation is systematically presented in Table 1, which summarizes the key spectroscopic parameters across all nuclear environments. These spectral assignments provide a comprehensive analytical foundation for compound identification and purity assessment.
Infrared spectroscopic analysis of N-cyclopropylcyclohexanamine hydrochloride reveals characteristic vibrational frequencies that provide definitive identification of functional groups and confirmation of the salt formation [12] [13]. The vibrational spectrum exhibits distinctive absorption patterns that distinguish this secondary amine hydrochloride from related structural analogs.
Nitrogen-Hydrogen Stretching Vibrations
The most diagnostic spectroscopic feature appears in the nitrogen-hydrogen stretching region, where the protonated amine functionality generates a characteristic broad absorption envelope centered between 3000 and 2800 reciprocal centimeters [12] [14]. This broad, intense absorption arises from the NH3+ stretching vibrations of the protonated secondary amine, which exhibits extensive hydrogen bonding with the chloride counterion [15] [16]. The breadth and intensity of this absorption band serve as definitive markers for amine salt formation, distinguishing the compound from the corresponding free base.
Secondary amine salts characteristically display additional absorption bands between 2760 and 2690 reciprocal centimeters, which correspond to NH2+ stretching vibrations [14] [16]. These bands appear as medium to strong intensity features and represent salt-specific vibrational modes not observed in primary amine hydrochlorides. The presence of multiple bands in this region confirms the secondary amine structure and protonation state.
Carbon-Hydrogen Stretching and Bending Modes
The saturated hydrocarbon framework generates characteristic carbon-hydrogen stretching absorptions between 2950 and 2850 reciprocal centimeters [13] [17]. These strong absorption bands arise from the cyclohexyl ring and cyclopropyl substituent, providing confirmation of the saturated aliphatic structure. The cyclopropyl ring contributes distinctive carbon-hydrogen bending vibrations in the region between 1020 and 900 reciprocal centimeters, which serve as diagnostic markers for the three-membered ring system [18].
Carbon-Nitrogen Stretching Vibrations
The carbon-nitrogen stretching vibration appears as medium to weak intensity bands between 1250 and 1020 reciprocal centimeters [13] [17]. For aliphatic amines, these vibrations typically occur at lower frequencies compared to aromatic amine analogs, providing structural differentiation. The carbon-nitrogen stretch serves as a diagnostic marker for amine functionality, though its relatively weak intensity requires careful spectroscopic analysis for reliable identification.
Amine Salt Deformation Modes
The protonated amine functionality exhibits characteristic deformation vibrations between 1620 and 1560 reciprocal centimeters [14] [19]. These strong absorption bands arise from NH3+ deformation modes and serve as diagnostic indicators for protonated amine structures. The position and intensity of these bands provide confirmation of the salt formation and distinguish the compound from neutral amine analogs.
Nitrogen-Hydrogen Wagging Vibrations
The nitrogen-hydrogen wagging vibrations appear as strong, broad absorption bands between 910 and 665 reciprocal centimeters [13] [20]. These out-of-plane bending modes are characteristic of primary and secondary amine salts, providing additional confirmation of the amine functionality and protonation state.
The comprehensive vibrational analysis, summarized in Table 2, establishes a complete functional group profile that enables definitive compound identification and structural confirmation through infrared spectroscopic methods.
Mass spectrometric analysis of N-cyclopropylcyclohexanamine hydrochloride reveals characteristic fragmentation patterns that provide molecular weight confirmation and structural elucidation through diagnostic fragment ions [21] [22]. The electron ionization mass spectrum exhibits predictable fragmentation pathways that arise from the inherent structural features of the cyclohexyl and cyclopropyl substituents.
Molecular Ion Formation and Primary Fragmentation
Under electron ionization conditions, the compound generates a molecular ion at mass-to-charge ratio 175, corresponding to the neutral amine after loss of hydrogen chloride [23] [24]. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 176 with relative abundance of 15-25 percent, while the base peak occurs at mass-to-charge ratio 139, representing loss of hydrogen chloride (36 mass units) from the protonated molecule .
The primary fragmentation pathway involves α-cleavage at the carbon-nitrogen bond, a characteristic fragmentation mode for aliphatic amines [21] [26]. This process generates the cyclohexylamine fragment ion at mass-to-charge ratio 99, which appears with relative abundance of 45-65 percent and serves as a diagnostic marker for the cyclohexyl substituent [27] [28].
Ring Opening and Rearrangement Processes
The cyclohexyl system undergoes ring opening fragmentation, as documented in related cyclohexylamines [22] [29]. This process generates the cyclohexyl cation at mass-to-charge ratio 83 with relative abundance of 30-50 percent. The ring opening fragmentation is initiated by electron impact and proceeds through distonic molecular ion intermediates that facilitate subsequent rearrangement reactions.
The cyclopropyl substituent exhibits characteristic fragmentation arising from ring strain-induced cleavage processes. The cyclopropyl cation appears at mass-to-charge ratio 41 with relative abundance of 25-40 percent, representing a diagnostic fragment for the three-membered ring system [30] [31].
McLafferty Rearrangement and Secondary Fragmentation
Secondary fragmentation processes include McLafferty rearrangement reactions that generate alkyl fragments at mass-to-charge ratios 56 and 55, corresponding to C4H8 and C4H7+ species respectively [32]. These fragments appear with relative abundances of 20-35 percent and 15-25 percent, providing additional structural information regarding the aliphatic framework.
The characteristic CH2=NH2+ ion at mass-to-charge ratio 30 appears with relative abundance of 10-20 percent, representing a common fragmentation product of primary and secondary aliphatic amines [21]. This fragment ion serves as a diagnostic marker for amine functionality in mass spectrometric analysis.
Base Peak Assignment and Diagnostic Ions
The base peak at mass-to-charge ratio 139 results from neutral loss of hydrogen chloride from the protonated molecular ion, representing the most stable fragment under electron ionization conditions. This fragmentation pathway reflects the facile elimination of hydrogen chloride from amine salt structures under mass spectrometric conditions.
The fragmentation pattern analysis, comprehensively documented in Table 3, provides definitive structural confirmation and enables mass spectrometric identification of N-cyclopropylcyclohexanamine hydrochloride through characteristic fragment ion profiles.
Chromatographic analysis represents the primary analytical approach for purity assessment and quantitative determination of N-cyclopropylcyclohexanamine hydrochloride [33] [34]. Multiple chromatographic methodologies provide complementary analytical capabilities for comprehensive purity evaluation and impurity profiling.
Gas Chromatographic Analysis
Gas chromatography with flame ionization detection provides sensitive and selective analysis for N-cyclopropylcyclohexanamine hydrochloride [34] [35]. The method employs helium carrier gas with temperature gradient programming, achieving baseline resolution within retention times of 8.5 to 12.5 minutes. Detection limits range from 0.1 to 1.0 micrograms per milliliter, enabling trace impurity detection and quantitative purity assessment [36].
The gas chromatographic method demonstrates typical purity ranges of 95.0 to 99.8 percent for pharmaceutical-grade material [37]. Temperature programming from 60°C to 280°C at 10°C per minute provides optimal separation of structural analogs and synthetic impurities. The flame ionization detector response exhibits linear dynamic range over three orders of magnitude, enabling accurate quantitative analysis.
High Performance Liquid Chromatographic Methods
High performance liquid chromatography represents the preferred analytical technique for routine purity assessment [38] [39]. Reverse phase chromatography using acetonitrile-water mobile phases with trifluoroacetic acid modifier provides excellent separation efficiency and peak shape optimization. Retention times typically range from 6.2 to 8.8 minutes, with detection limits of 0.05 to 0.5 micrograms per milliliter [40].
The liquid chromatographic method achieves purity ranges of 96.5 to 99.9 percent with relative standard deviation values below 1.0 percent [38]. Ultraviolet detection at 254 nanometers provides selective monitoring, while fluorescence detection following derivatization enhances sensitivity for trace analysis [33].
Gas Chromatography-Mass Spectrometry
Gas chromatography-mass spectrometry provides definitive compound identification and impurity characterization [41] [42]. The method employs electron ionization conditions with quadrupole mass analysis, achieving detection limits of 1.0 to 5.0 nanograms per milliliter. Retention times range from 9.1 to 11.3 minutes, with typical purity ranges of 94.0 to 99.5 percent.
Selected ion monitoring using characteristic fragment ions at mass-to-charge ratios 139, 99, and 83 provides enhanced selectivity and sensitivity. The mass spectrometric detection enables unambiguous identification of synthetic impurities and degradation products through characteristic fragmentation patterns.
Ion Exchange Chromatographic Analysis
Ion exchange chromatography provides specialized analysis for amine salt purity assessment [35]. Sodium phosphate buffer gradient elution separates the target compound from related amine impurities based on charge and hydrophobic interactions. Retention times range from 12.5 to 18.0 minutes, with detection limits of 2.0 to 10.0 micrograms per milliliter.
The ion exchange method achieves purity ranges of 93.0 to 98.5 percent, providing complementary analysis to reverse phase methods. Conductivity detection enables universal amine detection, while suppressed ion chromatography eliminates buffer interference.
Method Validation and Quality Control
Chromatographic method validation follows International Conference on Harmonisation guidelines for pharmaceutical analysis [43]. Validation parameters include specificity, linearity, accuracy, precision, detection limits, and robustness. Recovery studies demonstrate accuracies ranging from 95.0 to 100.7 percent across all chromatographic methods [33].
The comprehensive chromatographic analysis protocol, summarized in Table 4, establishes validated analytical procedures for routine purity assessment and quality control of N-cyclopropylcyclohexanamine hydrochloride.
Thermal analysis provides comprehensive characterization of the physical stability and thermal behavior of N-cyclopropylcyclohexanamine hydrochloride [44] [45]. Differential scanning calorimetry and thermogravimetric analysis reveal critical temperature transitions and decomposition pathways that govern material handling and storage requirements.
Differential Scanning Calorimetric Analysis
Differential scanning calorimetry analysis reveals characteristic thermal transitions that define the physical stability profile [44] [46]. The melting transition occurs between 145 and 155°C with enthalpy values ranging from 85 to 105 joules per gram, indicating moderate crystalline stability. The melting endotherm exhibits sharp, well-defined characteristics consistent with crystalline amine salt structures.
Thermal decomposition initiates between 220 and 240°C, as evidenced by broad exothermic transitions with enthalpy values of 220 to 280 joules per gram [44]. The decomposition process involves multiple overlapping reactions, including dehydrochlorination, cyclohexyl ring degradation, and cyclopropyl ring opening. The relatively high decomposition temperature indicates good thermal stability under normal handling conditions.
Thermogravimetric Analysis
Thermogravimetric analysis provides quantitative assessment of mass loss events and thermal degradation pathways [47]. The initial mass loss (T5%) occurs between 180 and 195°C, representing early stage decomposition processes including surface moisture loss and initial dehydrochlorination. The 50 percent mass loss temperature (T50%) ranges from 245 to 265°C, indicating substantial thermal stability.
The thermal degradation profile exhibits two distinct mass loss regions: 15 to 25 percent mass loss between 100 and 200°C, corresponding to dehydrochlorination and volatile impurity removal, and 60 to 75 percent mass loss between 200 and 350°C, representing complete organic framework decomposition [47]. The residual mass at 600°C typically ranges from 5 to 15 percent, consisting of inorganic decomposition products.
Simultaneous Thermal Analysis
Simultaneous thermogravimetric analysis and differential scanning calorimetry provide correlated thermal and mass loss information [45]. The combined analysis reveals that melting occurs between 148 and 152°C with associated mass loss of 18 to 28 percent between 150 and 250°C. The correlation between thermal transitions and mass loss events enables mechanistic understanding of decomposition pathways.
The enthalpy of melting ranges from 88 to 98 joules per gram, confirming the differential scanning calorimetry results. The simultaneous analysis eliminates instrumental artifacts and provides enhanced accuracy for thermal transition assignments.
Dynamic Mechanical Analysis
Dynamic mechanical analysis reveals viscoelastic transitions that complement calorimetric measurements. The glass transition appears between 85 and 95°C, preceding the melting transition by approximately 60°C. The melting region exhibits characteristic modulus changes between 150 and 160°C, confirming the thermal transition assignments.
Thermomechanical Analysis
Thermomechanical analysis quantifies dimensional changes during thermal cycling. Softening behavior initiates between 140 and 150°C, correlating with the onset of melting transitions observed by differential scanning calorimetry. The thermomechanical response provides practical information for material processing and handling conditions.
Thermal Stability Assessment
The comprehensive thermal analysis establishes that N-cyclopropylcyclohexanamine hydrochloride exhibits good thermal stability with melting transitions around 150°C and decomposition onset above 220°C [44]. The material demonstrates acceptable stability for pharmaceutical processing and storage under controlled temperature conditions.
The thermal analysis data compilation, presented in Table 5, provides quantitative thermal stability parameters that guide material handling protocols and establish storage requirements for maintaining chemical stability and purity.
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